molecular formula C6H4N2O B12365011 6-oxo-3H-pyridine-3-carbonitrile

6-oxo-3H-pyridine-3-carbonitrile

Cat. No.: B12365011
M. Wt: 120.11 g/mol
InChI Key: SSCLHYCPDGYAMK-UHFFFAOYSA-N
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Description

6-oxo-3H-pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a carbonitrile group and a keto group. This compound is part of the broader class of pyridine derivatives, which are known for their diverse biological and chemical properties. Pyridine derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One efficient method for synthesizing 6-oxo-3H-pyridine-3-carbonitrile involves a one-pot four-component condensation reaction. This reaction typically includes 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2H-chromenones, and ammonium acetate in acetic acid conditions . The reaction is carried out at elevated temperatures, usually around 100°C, and results in good yields of the desired product.

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For instance, the use of eutectogels as reusable catalysts in multi-component reactions allows for solvent-free synthesis, reducing the use of hazardous chemicals and waste production .

Chemical Reactions Analysis

Types of Reactions: 6-oxo-3H-pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-oxo-3H-pyridine-3-carbonitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 6-oxo-3H-pyridine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in drug development make it a valuable compound in various fields of research .

Properties

Molecular Formula

C6H4N2O

Molecular Weight

120.11 g/mol

IUPAC Name

6-oxo-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H4N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4-5H

InChI Key

SSCLHYCPDGYAMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=CC1C#N

Origin of Product

United States

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